N,N'-bis(3-methoxyphenyl)pyridine-2,6-dicarboxamide
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Overview
Description
N,N’-BIS(3-METHOXYPHENYL)-2,6-PYRIDINEDICARBOXAMIDE is an organic compound known for its unique chemical structure and properties It is a derivative of pyridine and is characterized by the presence of two 3-methoxyphenyl groups attached to the nitrogen atoms of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-BIS(3-METHOXYPHENYL)-2,6-PYRIDINEDICARBOXAMIDE typically involves the reaction of 2,6-pyridinedicarboxylic acid with 3-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of N,N’-BIS(3-METHOXYPHENYL)-2,6-PYRIDINEDICARBOXAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the required purity standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N,N’-BIS(3-METHOXYPHENYL)-2,6-PYRIDINEDICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxy groups.
Scientific Research Applications
N,N’-BIS(3-METHOXYPHENYL)-2,6-PYRIDINEDICARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-BIS(3-METHOXYPHENYL)-2,6-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and inhibit their activity, leading to various biochemical effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N,N’-BIS(3-METHOXYPHENYL)-2,6-PYRIDINEDICARBOXAMIDE can be compared with other similar compounds, such as:
N,N’-BIS(3-METHOXYPHENYL)TEREPHTHALAMIDE: Similar structure but with a terephthalic acid core instead of pyridine.
N,N’-BIS(4-METHOXYPHENYL)TEREPHTHALAMIDE: Similar structure but with 4-methoxyphenyl groups instead of 3-methoxyphenyl groups.
N,N’-BIS(2-METHOXYPHENYL)TEREPHTHALAMIDE: Similar structure but with 2-methoxyphenyl groups instead of 3-methoxyphenyl groups.
The uniqueness of N,N’-BIS(3-METHOXYPHENYL)-2,6-PYRIDINEDICARBOXAMIDE lies in its specific substitution pattern and the presence of the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H19N3O4 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-N,6-N-bis(3-methoxyphenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C21H19N3O4/c1-27-16-8-3-6-14(12-16)22-20(25)18-10-5-11-19(24-18)21(26)23-15-7-4-9-17(13-15)28-2/h3-13H,1-2H3,(H,22,25)(H,23,26) |
InChI Key |
XPORTZIUVVOPMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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